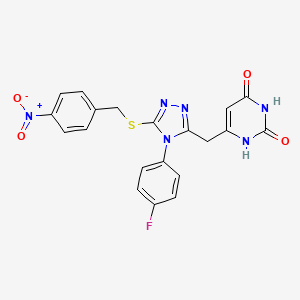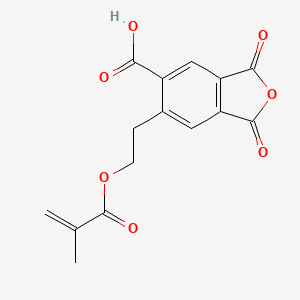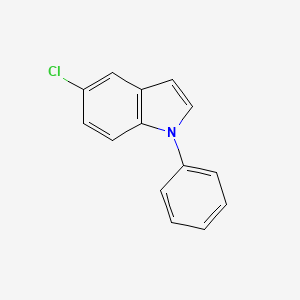![molecular formula C39H46O10SSi B14124245 1,2-Di-O-acetyl-4-({[tert-butyl(diphenyl)silyl]oxy}methyl)-6-deoxy-5-O-(methanesulfonyl)-3-O-[(naphthalen-2-yl)methyl]-D-gulofuranose CAS No. 1174917-66-8](/img/structure/B14124245.png)
1,2-Di-O-acetyl-4-({[tert-butyl(diphenyl)silyl]oxy}methyl)-6-deoxy-5-O-(methanesulfonyl)-3-O-[(naphthalen-2-yl)methyl]-D-gulofuranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Di-O-acetyl-4-({[tert-butyl(diphenyl)silyl]oxy}methyl)-6-deoxy-5-O-(methanesulfonyl)-3-O-[(naphthalen-2-yl)methyl]-D-gulofuranose is a complex organic compound with a unique structure that includes multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Di-O-acetyl-4-({[tert-butyl(diphenyl)silyl]oxy}methyl)-6-deoxy-5-O-(methanesulfonyl)-3-O-[(naphthalen-2-yl)methyl]-D-gulofuranose involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the protection of hydroxyl groups using acetyl groups. This is followed by the introduction of the tert-butyl(diphenyl)silyl group to protect the hydroxyl group at the 4-position. The methanesulfonyl group is then introduced at the 5-position, and the naphthalen-2-ylmethyl group is added at the 3-position. Each step requires careful control of reaction conditions, including temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process. Additionally, purification techniques such as chromatography and crystallization would be employed to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
1,2-Di-O-acetyl-4-({[tert-butyl(diphenyl)silyl]oxy}methyl)-6-deoxy-5-O-(methanesulfonyl)-3-O-[(naphthalen-2-yl)methyl]-D-gulofuranose can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may result in the removal of protective groups or the formation of alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups.
科学研究应用
1,2-Di-O-acetyl-4-({[tert-butyl(diphenyl)silyl]oxy}methyl)-6-deoxy-5-O-(methanesulfonyl)-3-O-[(naphthalen-2-yl)methyl]-D-gulofuranose has several applications in scientific research:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its multiple functional groups make it a versatile building block for organic synthesis.
Biology: Researchers use the compound to study the effects of various functional groups on biological activity. It can serve as a model compound for understanding the interactions between different chemical groups and biological targets.
Medicine: The compound’s unique structure makes it a potential candidate for drug development. Researchers are investigating its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemicals. Its multiple functional groups allow for the creation of polymers and other advanced materials with specific properties.
作用机制
The mechanism of action of 1,2-Di-O-acetyl-4-({[tert-butyl(diphenyl)silyl]oxy}methyl)-6-deoxy-5-O-(methanesulfonyl)-3-O-[(naphthalen-2-yl)methyl]-D-gulofuranose involves its interaction with specific molecular targets. The compound’s multiple functional groups allow it to bind to various enzymes and receptors, modulating their activity. This can result in changes in cellular processes and biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Similar compounds to 1,2-Di-O-acetyl-4-({[tert-butyl(diphenyl)silyl]oxy}methyl)-6-deoxy-5-O-(methanesulfonyl)-3-O-[(naphthalen-2-yl)methyl]-D-gulofuranose include other protected sugars and glycosides with multiple functional groups. Examples include:
- 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose
- 1,2,3,4,6-Penta-O-acetyl-α-D-galactopyranose
- 1,2,3,4-Tetra-O-benzyl-β-D-glucopyranose
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups. The presence of the tert-butyl(diphenyl)silyl, methanesulfonyl, and naphthalen-2-ylmethyl groups provides distinct chemical properties and reactivity. This makes the compound particularly useful in specific synthetic and research applications where these properties are advantageous.
属性
CAS 编号 |
1174917-66-8 |
|---|---|
分子式 |
C39H46O10SSi |
分子量 |
734.9 g/mol |
IUPAC 名称 |
[(3R,4S,5R)-2-acetyloxy-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-[(1R)-1-methylsulfonyloxyethyl]-4-(naphthalen-2-ylmethoxy)oxolan-3-yl] acetate |
InChI |
InChI=1S/C39H46O10SSi/c1-27(49-50(7,42)43)39(26-45-51(38(4,5)6,33-18-10-8-11-19-33)34-20-12-9-13-21-34)36(35(46-28(2)40)37(48-39)47-29(3)41)44-25-30-22-23-31-16-14-15-17-32(31)24-30/h8-24,27,35-37H,25-26H2,1-7H3/t27-,35-,36+,37?,39+/m1/s1 |
InChI 键 |
QEFRCMLYKWVBDX-IWINATQOSA-N |
手性 SMILES |
C[C@H]([C@]1([C@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OCC2=CC3=CC=CC=C3C=C2)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)OS(=O)(=O)C |
规范 SMILES |
CC(C1(C(C(C(O1)OC(=O)C)OC(=O)C)OCC2=CC3=CC=CC=C3C=C2)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)OS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![15,15-dimethyl-23-thia-3-azahexacyclo[11.10.0.02,10.04,9.014,22.016,21]tricosa-1(13),2(10),4,6,8,11,14(22),16,18,20-decaene](/img/structure/B14124184.png)

![(2S)-4-methyl-N-[(2S)-1-[[(2R)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide](/img/structure/B14124190.png)
![(Z)-ethyl 2-(6-nitro-2-((4-oxo-4H-chromene-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14124196.png)



![Benzyl 2-[1,3-dimethyl-8-(3-methylanilino)-2,6-dioxopurin-7-yl]acetate](/img/structure/B14124215.png)
![[2-(6-methylheptyl)-4,6-dinitrophenyl] (E)-but-2-enoate;[4-(6-methylheptyl)-2,6-dinitrophenyl] (E)-but-2-enoate](/img/structure/B14124221.png)

![5-(tert-Butyl)-2-morpholinobenzo[d]oxazole](/img/structure/B14124231.png)
![(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxycarbonylpiperazine-2-carboxylate](/img/structure/B14124234.png)
![3-(4-ethoxyphenyl)-1-(3-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124243.png)
